molecular formula C23H16BrN B1585771 2-(4-Bromophenyl)-4,6-diphenylpyridine CAS No. 3557-70-8

2-(4-Bromophenyl)-4,6-diphenylpyridine

Cat. No. B1585771
CAS RN: 3557-70-8
M. Wt: 386.3 g/mol
InChI Key: DFXSMHFTDYOITI-UHFFFAOYSA-N
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Description

The compound “2-(4-Bromophenyl)-4,6-diphenylpyridine” likely belongs to a class of organic compounds known as bromophenyls . These compounds contain a phenyl ring bonded to a bromine atom .


Synthesis Analysis

While specific synthesis methods for “2-(4-Bromophenyl)-4,6-diphenylpyridine” are not available, similar compounds are often synthesized through methods like Friedlander condensation or base-promoted condensation .

Safety And Hazards

While specific safety data for “2-(4-Bromophenyl)-4,6-diphenylpyridine” is not available, bromophenyl compounds can be harmful if swallowed and may cause skin irritation . They should be handled with appropriate personal protective equipment and good laboratory practices .

properties

IUPAC Name

2-(4-bromophenyl)-4,6-diphenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrN/c24-21-13-11-19(12-14-21)23-16-20(17-7-3-1-4-8-17)15-22(25-23)18-9-5-2-6-10-18/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXSMHFTDYOITI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=C(C=C3)Br)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384332
Record name 2-(4-bromophenyl)-4,6-diphenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-4,6-diphenylpyridine

CAS RN

3557-70-8
Record name 2-(4-bromophenyl)-4,6-diphenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
DA Shabalin, MY Dvorko, EY Schmidt… - Organic & Biomolecular …, 2021 - pubs.rsc.org
A novel one-pot two-step approach for the synthesis of 2,4,6-triarylpyridines via t-BuOK/DMSO-promoted C-vinylation of a variety of methyl ketones with electron-deficient acetylenes (…
Number of citations: 14 pubs.rsc.org
S Pal, S Das, S Chakraborty, S Khanra… - The Journal of Organic …, 2023 - ACS Publications
Herein, we report a Zn(II)-catalyzed solvent-free sustainable synthesis of tri- and tetra-substituted pyridines using alcohols as the primary feedstock and NH 4 OAc as the nitrogen source…
Number of citations: 6 pubs.acs.org
GWV Cave, CL Raston - Journal of the Chemical Society, Perkin …, 2001 - pubs.rsc.org
The aldol condensation of an enolisable ketone and a benzaldehyde followed by Michael addition of the enone with a second enolisable ketone under solvent free conditions leads to …
Number of citations: 199 pubs.rsc.org
J Shen, D Cai, C Kuai, Y Liu, M Wei… - The Journal of Organic …, 2015 - ACS Publications
A convenient “one-pot” base-promoted synthesis of polysubstituted pyridines from 1-arylethylamines and ynones through the direct β-C(sp 3 )–H functionalization of enaminones under …
Number of citations: 66 pubs.acs.org
DL Weller - 1983 - ir.library.oregonstate.edu
A short, convergent route to the ACNO ring fragment of the morphine alkaloids has been demonstrated by the synthesis of 9-methoxy-3-methy1-2, 3, 4, 4a, 5, 6-hexahydro-1H-benzofuro …
Number of citations: 2 ir.library.oregonstate.edu
P Wang, R Hua, CJ Li - Current Organic Synthesis, 2013 - ingentaconnect.com
An efficient and one-pot synthesis of 2,4,6-triarylpyridines by palladium-catalyzed cyclocondensation of benzaldehydes, terminal aromatic alkynes and ammonium bifluoride in the …
Number of citations: 12 www.ingentaconnect.com
AR Katritzky, AAA Abdel-Fattah, DO Tymoshenko… - …, 1999 - thieme-connect.com
Reaction of a-benzotriazolyl ketones with a, b-unsaturated ketones resulted in 2, 4, 6-triarylpyridines, 2, 4-diaryl-5H-indeno [1, 2-b] pyridines and 2, 4-diaryl-5, 6-dihydrobenzo [h] …
Number of citations: 60 www.thieme-connect.com

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